Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride
CAS No.: 2411275-20-0
Cat. No.: VC6679799
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2411275-20-0 |
|---|---|
| Molecular Formula | C11H14ClNO2 |
| Molecular Weight | 227.69 |
| IUPAC Name | methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H13NO2.ClH/c1-14-10(13)11(6-7-11)8-4-2-3-5-9(8)12;/h2-5H,6-7,12H2,1H3;1H |
| Standard InChI Key | BYSNBHMJLVHWQF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1(CC1)C2=CC=CC=C2N.Cl |
Introduction
Chemical Structure and Molecular Properties
The compound’s IUPAC name, methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride, reflects its structural complexity. Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 227.69 g/mol. Key features include:
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A cyclopropane ring fused to a 2-aminophenyl group, introducing steric strain and electronic effects.
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A methyl carboxylate ester moiety, enhancing solubility in organic solvents.
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A hydrochloride salt form, improving stability and crystallinity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride |
| Molecular Formula | C₁₁H₁₄ClNO₂ |
| Molecular Weight | 227.69 g/mol |
| SMILES | COC(=O)C1(CC1)C2=CC=CC=C2N.Cl |
| InChI Key | BJFKPONZRQREBC-UHFFFAOYSA-N |
The cyclopropane ring’s angle strain (60° bond angles) and conjugation with the aromatic aminophenyl group create a reactive scaffold capable of participating in diverse chemical transformations .
Synthesis and Industrial Production
Industrial Considerations
Large-scale production would require optimization for yield and purity. Techniques such as continuous flow reactors and crystallization are employed for similar compounds to enhance efficiency . Industrial synthesis faces challenges in managing the reactivity of the cyclopropane ring and ensuring regioselective functionalization.
Physicochemical Properties
Solubility
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Organic Solvents: High solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and aromatic groups.
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Aqueous Solutions: Limited solubility, but protonation of the amine group in acidic conditions enhances water compatibility.
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